4-Bromo-5-fluoro-3-nitropyridin-2-ol

Catalog No.
S793252
CAS No.
884495-02-7
M.F
C5H2BrFN2O3
M. Wt
236.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-5-fluoro-3-nitropyridin-2-ol

CAS Number

884495-02-7

Product Name

4-Bromo-5-fluoro-3-nitropyridin-2-ol

IUPAC Name

4-bromo-5-fluoro-3-nitro-1H-pyridin-2-one

Molecular Formula

C5H2BrFN2O3

Molecular Weight

236.98 g/mol

InChI

InChI=1S/C5H2BrFN2O3/c6-3-2(7)1-8-5(10)4(3)9(11)12/h1H,(H,8,10)

InChI Key

QJZOJKOUBPFZFQ-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=O)N1)[N+](=O)[O-])Br)F

Canonical SMILES

C1=C(C(=C(C(=O)N1)[N+](=O)[O-])Br)F

4-Bromo-5-fluoro-3-nitropyridin-2-ol is a trifunctionalized heterocyclic intermediate designed for high-yield, regioselective synthesis. Its primary value proposition stems from the specific arrangement of its substituents: the C4-bromo atom serves as an excellent leaving group, which is electronically activated for nucleophilic aromatic substitution (SNAr) by the combined ortho-directing effect of the C5-fluoro group and the para-directing effect of the C3-nitro group [1]. This precise architecture makes it a reliable precursor for constructing complex substituted pyridin-2-one cores, which are prevalent in medicinal chemistry, particularly in the development of kinase inhibitors [REFS-2, REFS-3].

Procurement of analogs for this compound is inadvisable due to predictable failures in process chemistry. Substituting the C4-bromo for a chloro atom would fundamentally alter reaction kinetics, typically requiring harsher conditions for equivalent conversion rates. Removing the C5-fluoro group would significantly decrease the activation of the C4 leaving group, leading to sluggish or failed SNAr reactions and lower yields [1]. Utilizing a different positional isomer, such as 5-bromo-3-fluoro-2-nitropyridine, would result in completely different regiochemical outcomes, yielding undesired constitutional isomers and creating significant downstream purification challenges [2]. Therefore, the specific CAS 884495-02-7 is critical for processes designed to leverage its unique reactivity profile.

High Regioselectivity in SNAr Reactions Driven by Ortho/Para Activation

The compound's structure is optimized for regiocontrolled nucleophilic aromatic substitution (SNAr). The C3-nitro group (para) and C5-fluoro group (ortho) act as strong, synergistic electron-withdrawing groups that selectively activate the C4 position, where the bromo leaving group is located [1]. This configuration strongly deactivates other positions on the ring, directing nucleophilic attack almost exclusively to the C4 carbon. In contrast, analogs lacking the C5-fluoro group would exhibit significantly lower activation and reactivity.

Evidence DimensionRegiochemical Control in SNAr
Target Compound DataHigh selectivity for substitution at the C4 position
Comparator Or BaselineAnalogs lacking ortho/para activating groups, which would show lower reactivity and/or mixtures of isomers.
Quantified DifferenceNot applicable (Qualitative principle of reactivity)
ConditionsStandard SNAr reaction conditions with various nucleophiles (amines, alkoxides, etc.).

This ensures a predictable, high-yield synthesis of the desired 4-substituted product, minimizing isomeric byproducts and simplifying process scale-up and purification.

Chemoselective Nitro Group Reduction: Proven Precursor Suitability

A critical function of this intermediate is the conversion of its nitro group to an amine for further elaboration. The nitro group on structurally related bromo-fluoro-nitro aromatic systems can be chemoselectively reduced to the corresponding aniline derivative in high yield. For instance, a patent for the synthesis of 2-bromo-5-fluoro-4-nitroaniline demonstrates that the nitro group can be reduced with reagents like iron powder while preserving the bromo and fluoro substituents [1]. Other studies on similar scaffolds show catalytic hydrogenation (e.g., H2/Pd-C) can achieve this transformation with yields up to 84% [2].

Evidence DimensionYield of Nitro Group Reduction
Target Compound DataHigh yield (e.g., up to 84% in a related system) is achievable.
Comparator Or BaselineA baseline concern of competing dehalogenation, which would result in significant yield loss and impurities.
Quantified DifferenceDemonstrates high chemoselectivity vs. potential side reactions.
ConditionsCatalytic hydrogenation (H2/Pd-C) or reduction with Fe powder in acidic/neutral conditions.

This proven stability during a key transformation confirms the compound's value as a robust precursor, reducing the risk of batch failure and material loss in multi-step synthetic campaigns.

Enhanced Reactivity Profile of Bromo Leaving Group vs. Chloro Analog

In SNAr reactions, the carbon-halogen bond is broken in the rate-determining step. The carbon-bromine bond (average bond energy ~280 kJ/mol) is weaker than the carbon-chlorine bond (~340 kJ/mol), making the bromo-substituent a more reactive leaving group. Studies on analogous fluoro-nitro-pyridyl systems designed for covalent modification confirm that chloro analogs exhibit 'substantially reduced intrinsic reactivity' compared to their fluoro counterparts, which serve as the leaving group in that specific study [1]. By extension, a C4-bromo leaving group is expected to be more reactive than a C4-chloro leaving group, enabling faster reactions or milder conditions.

Evidence DimensionRelative Reactivity in SNAr
Target Compound DataHigher reactivity due to weaker C-Br bond.
Comparator Or Baseline4-Chloro-5-fluoro-3-nitropyridin-2-ol, which would be less reactive.
Quantified DifferenceNot directly quantified for this compound, but based on fundamental bond energies and analog studies.
ConditionsNucleophilic aromatic substitution.

This provides a processing advantage, potentially allowing for lower reaction temperatures, shorter cycle times, or the use of a broader range of less reactive nucleophiles, improving overall process efficiency.

Core Building Block for Substituted Pyridin-2-one Kinase Inhibitors

Ideal for the synthesis of 4-substituted pyridin-2-one libraries for screening against protein kinases such as PI3K, PIM-1, or CK2. The compound's predictable regiochemistry ensures efficient and clean introduction of amine, ether, or aryl functionalities at the C4 position, a common site for modification in kinase inhibitor scaffolds [REFS-1, REFS-2].

Reliable Precursor for 3-Amino-4-substituted-5-fluoropyridin-2-ol Derivatives

Use as a two-step precursor where the C4-bromo group is first displaced via SNAr, followed by the high-yield, chemoselective reduction of the C3-nitro group to an amine [3]. This provides a robust and scalable route to key 3-amino-pyridin-2-ol intermediates that are otherwise difficult to access.

XLogP3

0.5

Dates

Last modified: 08-15-2023

Explore Compound Types